molecular formula C9H7BrO2 B1438791 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 1153450-24-8

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No. B1438791
M. Wt: 227.05 g/mol
InChI Key: WHRFNPSFAATWGJ-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that has attracted attention due to its potential applications in various research areas. It is a powder with a molecular weight of 227.06 .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. One method involves the free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which has fewer side reactions and high yield .


Physical And Chemical Properties Analysis

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a powder with a molecular weight of 227.06 .

Scientific Research Applications

  • Synthesis and Crystal Structures

    • The compound has been utilized in the synthesis of various molecular structures. For instance, 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and related compounds have been synthesized, highlighting its role in creating structurally diverse molecules. The study shows how modifications in the molecular structure can significantly change the compound's conformation and assembly in crystal form (Kravtsov et al., 2012).
  • CuI-catalyzed Domino Process

    • A CuI-catalyzed coupling process involving 1-bromo-2-iodobenzenes with beta-keto esters, leading to 2,3-disubstituted benzofurans, has been studied. This process demonstrates the compound's potential in facilitating complex chemical transformations (Lu et al., 2007).
  • Chemical Reactions with Thiobenzamide and Thiourea

    • The reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea under mildly basic conditions have been explored. Such reactions indicate the versatility of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one in forming various chemical products under different conditions (Kammel et al., 2015).
  • Hydrodehalogenation and Reductive Radical Cyclization Reactions

    • The compound has been used in photostimulated reactions for hydrodehalogenation and reductive radical cyclization. These processes yield high yields of reduced products, demonstrating its effectiveness in complex organic reactions (Vaillard et al., 2004).
  • Synthesis and Antimicrobial Activity

    • Novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones have been synthesized from the compound. These compounds have been evaluated for antimicrobial, anti-inflammatory, and analgesic activities, showcasing the compound's potential in medicinal chemistry (Rajanarendar et al., 2013).
  • Practical Synthesis of Orally Active CCR5 Antagonist

    • The compound has been used in the synthesis of a CCR5 antagonist, showing its role in the development of therapeutically relevant molecules (Ikemoto et al., 2005).
  • Synthesis of Benzofurans and Coumarins

    • The compound plays a role in the three-component coupling reactions of arynes for the synthesis of benzofurans and coumarins, a method proving efficient for preparing heterocycles (Yoshioka et al., 2014).

Safety And Hazards

The safety information for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one indicates that it has a GHS07 pictogram and a warning signal word . The specific hazard statements and precautionary statements are not provided in the search results.

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

7-bromo-5-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRFNPSFAATWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

CAS RN

1153450-24-8
Record name 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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